molecular formula C15H25Cl2NO2 B4395849 N-(3-chloro-4,5-diethoxybenzyl)-1-butanamine hydrochloride

N-(3-chloro-4,5-diethoxybenzyl)-1-butanamine hydrochloride

Cat. No. B4395849
M. Wt: 322.3 g/mol
InChI Key: ZNBIQEKBTSVEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4,5-diethoxybenzyl)-1-butanamine hydrochloride, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 25C-NBOMe was first synthesized in 2003 and has gained popularity in the recreational drug market due to its potent psychedelic effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 25C-NBOMe are discussed in

Mechanism of Action

The mechanism of action of N-(3-chloro-4,5-diethoxybenzyl)-1-butanamine hydrochloride involves the activation of the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The binding of N-(3-chloro-4,5-diethoxybenzyl)-1-butanamine hydrochloride to the receptor leads to the activation of intracellular signaling pathways, resulting in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This activation leads to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4,5-diethoxybenzyl)-1-butanamine hydrochloride include altered perception, mood, and cognition. The drug has been shown to induce visual and auditory hallucinations, changes in thought processes, and altered sense of time and space. It also affects the cardiovascular system, causing vasoconstriction, increased heart rate, and blood pressure. Other effects include nausea, vomiting, and tremors.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4,5-diethoxybenzyl)-1-butanamine hydrochloride in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for precise and controlled activation of the receptor, which is important for studying the mechanism of action of psychedelic drugs. However, the recreational use of N-(3-chloro-4,5-diethoxybenzyl)-1-butanamine hydrochloride has led to concerns about its safety and legality. The drug is not approved for human consumption and its use in lab experiments must be carefully regulated.

Future Directions

For research on N-(3-chloro-4,5-diethoxybenzyl)-1-butanamine hydrochloride include investigating its potential therapeutic effects in the treatment of mental health disorders. Studies have shown that psychedelic drugs can have long-lasting effects on mood and behavior, and N-(3-chloro-4,5-diethoxybenzyl)-1-butanamine hydrochloride may have similar effects. Additionally, research can focus on developing safer and more selective analogs of N-(3-chloro-4,5-diethoxybenzyl)-1-butanamine hydrochloride for use in lab experiments. Finally, further studies can investigate the effects of N-(3-chloro-4,5-diethoxybenzyl)-1-butanamine hydrochloride on the brain and its potential for neurotoxicity.

Scientific Research Applications

N-(3-chloro-4,5-diethoxybenzyl)-1-butanamine hydrochloride has been used in scientific research to study the mechanism of action of psychedelic drugs on the brain. It has been shown to activate the 5-HT2A receptor, which leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This activation results in altered perception, mood, and cognition. Studies have also investigated the potential therapeutic effects of N-(3-chloro-4,5-diethoxybenzyl)-1-butanamine hydrochloride in the treatment of mental health disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

N-[(3-chloro-4,5-diethoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO2.ClH/c1-4-7-8-17-11-12-9-13(16)15(19-6-3)14(10-12)18-5-2;/h9-10,17H,4-8,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBIQEKBTSVEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C(=C1)Cl)OCC)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.